molecular formula C9H10O3 B041392 4-Hydroxy-3,5-dimethylbenzoic acid CAS No. 4919-37-3

4-Hydroxy-3,5-dimethylbenzoic acid

Cat. No. B041392
CAS RN: 4919-37-3
M. Wt: 166.17 g/mol
InChI Key: OMNHTTWQSSUZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05130335

Procedure details

A mixture of 500 mg (3 mmol) of 4-hydroxy-3,5-dimethylbenzoic acid, 20 ml of absolute ethanol and a catalytic amount of anhydrous HCl was heated at reflux for 2 h. The mixture was then poured into excess cold water and the resultant precipitate was filtered. The precipitate was washed with water and dried in-vacuo to give the title compound as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([CH3:11])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:12].[CH2:13](O)[CH3:14].Cl>O>[OH:1][C:2]1[C:3]([CH3:12])=[CH:4][C:5]([C:6]([O:8][CH2:13][CH3:14])=[O:7])=[CH:9][C:10]=1[CH3:11]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1C)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was filtered
WASH
Type
WASH
Details
The precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried in-vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OCC)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.